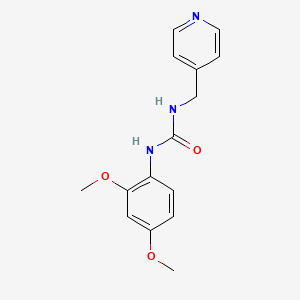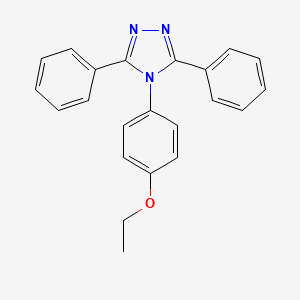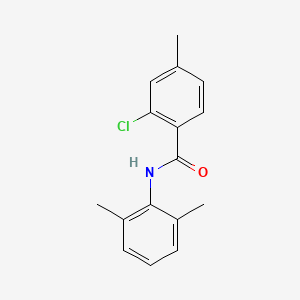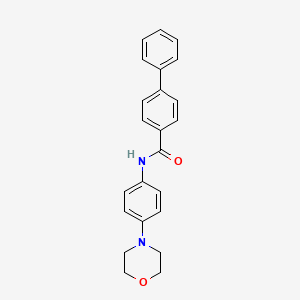![molecular formula C19H14N2O2S B5863893 [4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate](/img/structure/B5863893.png)
[4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate is an organic compound that features a naphthalene moiety linked to a phenyl group through an amide bond, with a thiocyanate functional group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate typically involves the reaction of 4-aminophenyl thiocyanate with 1-methoxynaphthalene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the naphthalene or phenyl moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the thiocyanate group.
Oxidation and Reduction Reactions: Products with altered oxidation states of the naphthalene or phenyl rings.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
科学研究应用
[4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of [4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl isothiocyanate
- 4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl cyanate
- 4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl carbamate
Uniqueness
[4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential biological activities compared to its analogs. The combination of the naphthalene and phenyl moieties also contributes to its unique chemical and physical properties.
属性
IUPAC Name |
[4-[(1-methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-23-18-16-5-3-2-4-13(16)6-11-17(18)19(22)21-14-7-9-15(10-8-14)24-12-20/h2-11H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELDNGPZMBLLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5863826.png)

![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)

![METHYL 4,5-DIMETHYL-2-[(4-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B5863864.png)
![(1Z)-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(naphthalen-1-yl)ethanimidamide](/img/structure/B5863881.png)

![1-[4-(4-Benzoylpiperazin-1-yl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)

![9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B5863913.png)

![5-Acetyl-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methylpyrimidine](/img/structure/B5863920.png)
